molecular formula C5H9Cl2N3 B2742289 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride CAS No. 2411267-02-0

4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride

Cat. No. B2742289
CAS RN: 2411267-02-0
M. Wt: 182.05
InChI Key: RAWKKMDRGSCMRC-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes which provides pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The parent pyrazole has hydrogen atoms attached to the carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can react with water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrazoles, in general, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidines serve as purine analogs and exhibit various biological activities, including:

Synthesis and Structure

The compound 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride is synthesized via nucleophilic substitution. Specifically, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces selectively the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of this compound is confirmed through elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis.

Potential Applications

Let’s explore six unique applications:

a. Anticancer Activity: Given the promising antiproliferative properties of related 1H-pyrazolo[3,4-d]pyrimidines, further investigation into the anticancer potential of 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride is warranted. Researchers can explore its effects on cancer cell lines and potential mechanisms of action.

b. Anti-Inflammatory Agents: Considering the compound’s anti-inflammatory activity, it could be explored as a novel anti-inflammatory agent. In vitro and in vivo studies can assess its efficacy in modulating inflammatory pathways.

c. Antifungal Properties: Given the antifungal activity observed in related compounds, researchers can investigate whether 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride exhibits similar effects against fungal pathogens.

d. Purine Analog: As a purine analog, this compound may interact with purine receptors or enzymes involved in purine metabolism. Its potential as a therapeutic agent in purine-related disorders (such as gout or certain cancers) warrants exploration.

e. Structure-Activity Relationship (SAR) Studies: Researchers can synthesize analogs of 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride with varying substituents to explore SAR. Understanding how different modifications affect biological activity can guide drug design.

f. Target Identification: Identifying specific molecular targets (enzymes, receptors, or proteins) that interact with this compound is crucial. Techniques like affinity chromatography or proteomics can aid in target identification.

Future Directions

The development of new pyrazole derivatives with improved properties is an active area of research. For example, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives have been synthesized as promising melt-castable explosives .

properties

IUPAC Name

4-chloro-N,1-dimethylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCVPSXRDCZCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride

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